Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a butyl ester, a cyano group, and a hydroxyl group attached to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate typically involves the reaction of a cyclopentane derivative with a butyl ester and a cyano group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology, which allows for efficient and scalable synthesis. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Butyl (1S,2R)-2-cyano-2-hydroxycyclohexane-1-carboxylate: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and reactivity.
Uniqueness
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is unique due to the presence of both a cyano and a hydroxyl group on a cyclopentane ring, which provides a distinct combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
834886-14-5 |
---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-3-7-15-10(13)9-5-4-6-11(9,14)8-12/h9,14H,2-7H2,1H3/t9-,11+/m1/s1 |
InChI-Schlüssel |
GBDCOOBJRJTUIU-KOLCDFICSA-N |
Isomerische SMILES |
CCCCOC(=O)[C@H]1CCC[C@@]1(C#N)O |
Kanonische SMILES |
CCCCOC(=O)C1CCCC1(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.